Filixic acid ABA
Overview
Description
Filixic acid ABA is a natural product isolated from driedopteris crassirhizoma Nakai . It has a molecular weight of 612.63 . It exhibits inhibitory effects on neuraminidase of influenza virus H5N1 . It is also a molluscicidal agent against B. peregrina adult snails .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C32H36O12 . The IUPAC name is 2-acetyl-6-{3-[(5-acetyl-2,4-dihydroxy-3,3-dimethyl-6-oxo-1,4-cyclohexadien-1-yl)methyl]-5-butyryl-2,4,6-trihydroxybenzyl}-3,5-dihydroxy-4,4-dimethyl-2,5-cyclohexadien-1-one .Physical and Chemical Properties Analysis
This compound has a molecular weight of 612.62 . Its exact mass is 612.22 . The compound is a sesquiterpene with an α,β-unsaturated ketone in the ring and a conjugated diene side-chain .Scientific Research Applications
1. Chemistry and Biological Activity
Filixic acid ABA, along with its analogs, has been extensively studied for its biological activities and chemical properties. Significant advancements have been made in understanding the chemistry of ABA and its catabolites. Novel bioactive catabolites and analytical methods for profiling ABA and its catabolites have been developed, highlighting its potential in natural products chemistry and horticultural applications (Zaharia et al., 2005).
2. Antiviral Properties
Recent studies have identified the antiviral properties of this compound. It has been found to inhibit the main protease of SARS-CoV-2, suggesting potential in treating coronavirus infections, including COVID-19. This discovery points to the broad-spectrum anticoronaviral activity of this compound and its analogs (Jin et al., 2022).
3. Plant Growth and Stress Response
Abscisic acid, including this compound, is known to play a crucial role in plant growth regulation and stress response. It is involved in processes like seed dormancy, water relation regulation, and response to environmental stressors. Understanding the role of ABA in plants has led to insights into its potential applications in agriculture and horticulture (Koornneef et al., 1984).
4. Therapeutic Potential in Human Diseases
ABA has been shown to have therapeutic potential in various human diseases. For instance, it can ameliorate inflammation in conditions like inflammatory bowel disease (IBD) and liver fibrosis. These findings suggest that this compound could be a potential therapeutic agent in treating these conditions (Guri et al., 2010), (Chen et al., 2020).
5. Role in Photoprotection and Stress Resistance
ABA, including this compound, has been linked to enhanced tolerance of photosystem II toward light stress-triggered photoinhibition in plants. This discovery has implications for its use in improving plant resilience to environmental stress (Yang et al., 2006).
Mechanism of Action
Target of Action
Filixic acid ABA exhibits inhibitory effects on neuraminidase of influenza virus H5N1 . It is also a molluscicidal agent against B. peregrina adult snails . These targets play a crucial role in the life cycle of their respective organisms, and inhibiting them can lead to significant effects.
Mode of Action
It is known to inhibit the neuraminidase of the influenza virus, which is a key enzyme in the life cycle of the virus . In the case of B. peregrina adult snails, this compound acts as a molluscicidal agent, leading to mortality .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the influenza virus by inhibiting neuraminidase . In the case of B.
Pharmacokinetics
A study on a related compound, dryocrassin abba, showed good microsomal stability, low herg inhibition, and low cyp450 inhibition . In vivo pharmacokinetic properties of dryocrassin ABBA showed a long half-life (5.5–12.6 h) and high plasma exposure (AUC 19.3–65 μg·h/mL) . While these results cannot be directly applied to this compound, they provide some insight into the potential pharmacokinetic properties of similar compounds.
Result of Action
This compound shows significant biological activity against its targets. It exhibits inhibitory effects on neuraminidase of influenza virus H5N1 . Additionally, it shows 100% mortality of B. peregrina adult snails at a concentration of 15 ppm .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy as a molluscicidal agent may be affected by the presence of other substances in the environment . Similarly, the compound’s antiviral activity could be influenced by factors such as the viral load and the presence of other antiviral agents . .
Safety and Hazards
Filixic acid ABA should be handled with care. Contact with skin, eyes, and clothing should be avoided. Ingestion and inhalation should also be avoided. Prolonged or repeated exposure should be avoided. Contaminated clothing should be removed and washed before reuse. After handling, thorough washing is recommended .
Future Directions
Biochemical Analysis
Biochemical Properties
Filixic acid ABA interacts with neuraminidase, an enzyme of the influenza virus H5N1 . The nature of this interaction is inhibitory, with this compound reducing the activity of neuraminidase .
Cellular Effects
This compound has been shown to exhibit inhibitory effects on neuraminidase of influenza virus H5N1 . This suggests that this compound may influence cell function by interfering with the activity of this enzyme, potentially impacting cell signaling pathways, gene expression, and cellular metabolism related to viral infection.
Molecular Mechanism
It is known to inhibit the activity of neuraminidase, an enzyme of the influenza virus H5N1 . This suggests that this compound may bind to neuraminidase, preventing it from performing its normal function.
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound exhibits inhibitory effects on neuraminidase of influenza virus H5N1 .
Metabolic Pathways
Given its inhibitory effects on neuraminidase, it may play a role in pathways related to viral infection and immune response .
Properties
IUPAC Name |
2-acetyl-4-[[3-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36O12/c1-8-9-18(35)21-23(37)14(10-16-25(39)19(12(2)33)29(43)31(4,5)27(16)41)22(36)15(24(21)38)11-17-26(40)20(13(3)34)30(44)32(6,7)28(17)42/h36-42H,8-11H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSLYJLZKAMWMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)CC3=C(C(C(=O)C(=C3O)C(=O)C)(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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